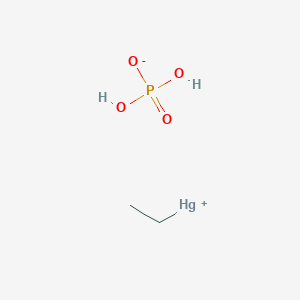
Ethylmercury phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylmercury phosphate is a chemical compound with the molecular formula C₂H₇HgO₄P It consists of a dihydrogen phosphate anion and an ethylmercury cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen phosphate;ethylmercury(1+) typically involves the reaction of ethylmercury chloride with potassium dihydrogen phosphate in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of dihydrogen phosphate;ethylmercury(1+) follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds and the use of specialized equipment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethylmercury phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert ethylmercury to elemental mercury or other mercury compounds.
Substitution: The ethyl group can be substituted with other organic groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with dihydrogen phosphate;ethylmercury(1+) include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric phosphate, while reduction could produce elemental mercury.
Scientific Research Applications
Ethylmercury phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly in understanding mercury toxicity.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Employed in the production of certain specialized chemicals and materials.
Mechanism of Action
The mechanism of action of dihydrogen phosphate;ethylmercury(1+) involves its interaction with biological molecules. The ethylmercury cation can bind to thiol groups in proteins, disrupting their function. This interaction can lead to cellular toxicity and other adverse effects.
Comparison with Similar Compounds
Similar Compounds
Methylmercury(1+) dihydrogen phosphate: Similar in structure but with a methyl group instead of an ethyl group.
Phenylmercury(1+) dihydrogen phosphate: Contains a phenyl group, leading to different chemical properties and applications.
Uniqueness
Ethylmercury phosphate is unique due to its specific combination of the dihydrogen phosphate anion and the ethylmercury cation. This combination imparts distinct chemical properties and reactivity compared to other mercury-containing compounds.
Properties
Molecular Formula |
C2H7HgO4P |
|---|---|
Molecular Weight |
326.64 g/mol |
IUPAC Name |
dihydrogen phosphate;ethylmercury(1+) |
InChI |
InChI=1S/C2H5.Hg.H3O4P/c1-2;;1-5(2,3)4/h1H2,2H3;;(H3,1,2,3,4)/q;+1;/p-1 |
InChI Key |
ZHCJUZJGMJDUKJ-UHFFFAOYSA-M |
Canonical SMILES |
CC[Hg+].OP(=O)(O)[O-] |
Synonyms |
ethyl mercury phosphate ethylmercuric phosphate ethylmercury phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


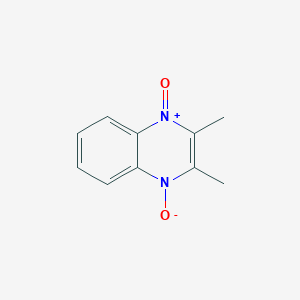
![2-[18,21-Bis(2-aminoethyl)-12-benzyl-3-(2-chloro-1-hydroxyethyl)-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1212849.png)
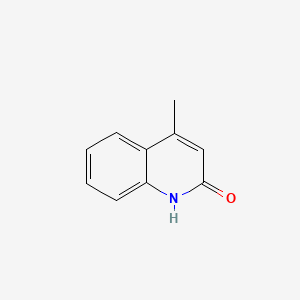
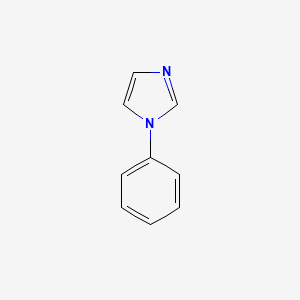
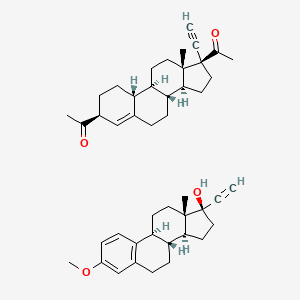
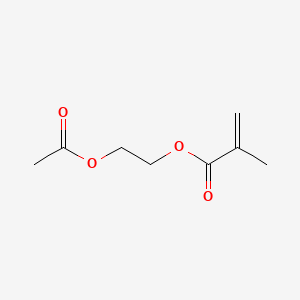
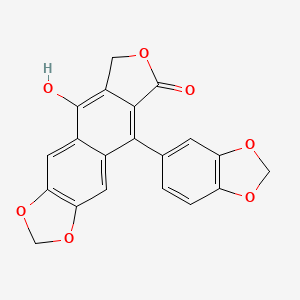
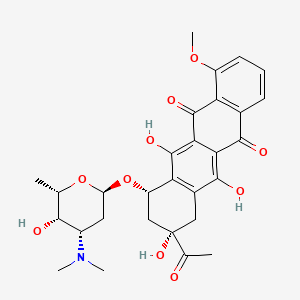
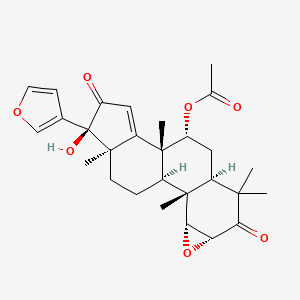

![1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane](/img/structure/B1212865.png)
![2-[4-[(1-Cyclopentyl-5-tetrazolyl)-(6-quinolinyl)methyl]-1-piperazinyl]-1,3-benzothiazole](/img/structure/B1212866.png)
![1-(8-Methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol](/img/structure/B1212867.png)
![5,11,17,23-Tetrasulfo-25,26,27,28-tetramethoxycalix[4]arene](/img/structure/B1212869.png)
